molecular formula C22H21BrN2OS B3299428 1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899910-22-6

1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No. B3299428
CAS RN: 899910-22-6
M. Wt: 441.4 g/mol
InChI Key: MSBYPHNTDSZWBS-UHFFFAOYSA-N
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Description

The compound “1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione” is a complex organic molecule. It contains several functional groups and structural features, including a benzoyl group, a bromophenyl group, a diazaspiro ring, and a thione group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a diazaspiro ring suggests that it might have a three-dimensional, cyclic structure. The bromophenyl and benzoyl groups are likely to contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction. The thione group might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability might be influenced by the presence of the diazaspiro ring .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by interacting with specific proteins or enzymes in the body. The bromophenyl and benzoyl groups in this compound might be involved in these interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are often determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. It might also be interesting to investigate its interactions with various biological targets .

properties

IUPAC Name

[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2OS/c23-18-12-10-16(11-13-18)19-21(27)25(20(26)17-8-4-3-5-9-17)22(24-19)14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBYPHNTDSZWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 2
1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 3
1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 4
1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 5
1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 6
1-Benzoyl-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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